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Introduction
The presence of nitrosamine impurities in pharmaceutical products has become a significant

regulatory and safety concern. N-Nitroso Paroxetine is a potential impurity in drug products

containing paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). This

nitrosamine is formed by the reaction of the secondary amine group in the paroxetine molecule

with nitrosating agents. Stability studies are crucial for monitoring the formation of such

impurities over the shelf-life of a drug product.

This document provides detailed application notes and protocols for the monitoring of N-
Nitroso Paroxetine levels in paroxetine stability studies. It includes a validated analytical

method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), protocols

for sample handling and analysis, and a framework for data interpretation.

Regulatory Context
Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), have

established strict limits for nitrosamine impurities in drug products due to their potential

carcinogenic risk. The acceptable intake (AI) limit for many nitrosamines is in the nanogram

range. For N-Nitroso Paroxetine, a specific AI may be established by regulatory bodies; in the
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absence of a specific limit, a compound-specific risk assessment or the adoption of a

conservative threshold, such as that for cohort of concern, may be necessary. It is imperative

for pharmaceutical manufacturers to implement sensitive and validated analytical methods to

monitor and control N-Nitroso Paroxetine levels within these stringent limits throughout the

product's lifecycle.

Formation Pathway of N-Nitroso Paroxetine
The formation of N-Nitroso Paroxetine is a chemical reaction between the secondary amine

functional group of the paroxetine molecule and a nitrosating agent. Nitrosating agents can

originate from various sources, including excipients, manufacturing processes, or

environmental contamination. The reaction is typically favored under acidic conditions.
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Caption: Formation of N-Nitroso Paroxetine.

Quantitative Data from Stability Studies
The following table provides illustrative data on the levels of N-Nitroso Paroxetine observed in

a batch of paroxetine tablets during a long-term stability study conducted under ICH conditions
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(25°C / 60% RH). It is important to note that these are example data and actual results may

vary depending on the formulation, manufacturing process, and storage conditions.

Time Point
N-Nitroso Paroxetine (ppm relative to
Paroxetine API)

Initial < LOQ

3 Months < LOQ

6 Months 0.08

9 Months 0.12

12 Months 0.15

18 Months 0.20

24 Months 0.25

*LOQ (Limit of Quantitation) = 0.05 ppm

Experimental Protocols
Analytical Method: LC-MS/MS for the Quantification of
N-Nitroso Paroxetine
This protocol describes a sensitive and specific method for the determination of N-Nitroso
Paroxetine in paroxetine drug substances and drug products.[1]

5.1.1. Equipment and Materials

Liquid Chromatograph with tandem Mass Spectrometer (LC-MS/MS)

Analytical column: C18, 2.1 x 50 mm, 1.8 µm

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: 0.1% Formic acid in Acetonitrile

Diluent: Methanol
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N-Nitroso Paroxetine reference standard

N-Nitroso Paroxetine-d4 (internal standard)

Volumetric flasks, pipettes, and other standard laboratory glassware

Syringe filters, 0.22 µm PVDF

5.1.2. Chromatographic and Mass Spectrometric Conditions

Parameter Condition

LC Conditions

Column Temperature 40°C

Flow Rate 0.4 mL/min

Injection Volume 5 µL

Gradient Time (min)

0.0

1.0

5.0

5.1

6.0

6.1

8.0

MS Conditions

Ionization Mode ESI+

MRM Transition (N-Nitroso Paroxetine) m/z 359.1 -> 192.1 (Quantifier)

m/z 359.1 -> 77.1 (Qualifier)

MRM Transition (N-Nitroso Paroxetine-d4) m/z 363.1 -> 196.1
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5.1.3. Preparation of Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of N-Nitroso
Paroxetine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume

with methanol.

Internal Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of N-Nitroso
Paroxetine-d4 into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of calibration standards by diluting the

Standard Stock Solution with methanol to achieve concentrations ranging from 0.05 ng/mL to

50 ng/mL. Spike each standard with the Internal Standard Stock Solution to a final

concentration of 5 ng/mL.

Sample Preparation (Paroxetine Tablets):

Weigh and finely powder a representative number of tablets.

Accurately weigh a portion of the powder equivalent to 20 mg of paroxetine into a 50 mL

centrifuge tube.

Add 20 mL of methanol and 100 µL of the Internal Standard Stock Solution.

Vortex for 5 minutes and then sonicate for 15 minutes.

Centrifuge at 4000 rpm for 10 minutes.

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

Stability Study Protocol
A typical stability study protocol for monitoring N-Nitroso Paroxetine involves:

Storage Conditions: Store the drug product under long-term (e.g., 25°C/60% RH),

intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions as per

ICH guidelines.
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Time Points: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months

for long-term studies).

Analysis: At each time point, analyze the samples for N-Nitroso Paroxetine content using

the validated LC-MS/MS method described above.

Data Evaluation: Evaluate the trend of N-Nitroso Paroxetine formation over time. Any out-

of-specification result should trigger an investigation.

Experimental Workflow Visualization
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Caption: Experimental workflow for N-Nitroso Paroxetine analysis.

Conclusion
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The monitoring of N-Nitroso Paroxetine is a critical aspect of ensuring the quality and safety

of paroxetine-containing drug products. The provided LC-MS/MS method offers a sensitive and

reliable approach for the quantification of this impurity in stability studies. Adherence to the

detailed protocols and a thorough understanding of the regulatory landscape are essential for

pharmaceutical manufacturers to meet the stringent requirements for nitrosamine impurity

control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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